molecular formula C22H28N2O5S B486657 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 825608-77-3

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B486657
CAS No.: 825608-77-3
M. Wt: 432.5g/mol
InChI Key: OFWGTRDWMCCOTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group is a fused ring system containing oxygen atoms, and the piperazine ring is a six-membered ring containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. The benzodioxole and piperazine groups could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological targets of this compound. Many drugs containing benzodioxole and piperazine groups act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Many benzodioxole and piperazine derivatives have psychoactive effects and could potentially be harmful if misused .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-27-20-11-17(3)22(12-16(20)2)30(25,26)24-9-7-23(8-10-24)14-18-5-6-19-21(13-18)29-15-28-19/h5-6,11-13H,4,7-10,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWGTRDWMCCOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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